molecular formula C9H8N2O B1375855 Spiro[cyclopropane-1,3'-pyrrolo[2,3-B]pyridin]-2'(1'H)-one CAS No. 1416438-78-2

Spiro[cyclopropane-1,3'-pyrrolo[2,3-B]pyridin]-2'(1'H)-one

Cat. No. B1375855
CAS RN: 1416438-78-2
M. Wt: 160.17 g/mol
InChI Key: YYWLYOQKWHTGNG-UHFFFAOYSA-N
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Description

Spiro[cyclopropane-1,3’-pyrrolo[2,3-B]pyridin]-2’(1’H)-one is a complex organic compound. It belongs to the class of spiro compounds, which are characterized by two rings sharing a single atom . The cyclopropyl group is a very important structure in many herbal compounds and demonstrates antifungal, antibacterial, antiviral and some enzyme inhibition activities .


Synthesis Analysis

Various methods for the synthesis of these compounds have been reported . One method involves the use of 1,3-Dipolar cycloaddition (1,3-DC) of dihydroxypyrroline N-oxide with ethyl cyclopropylidene acetate in toluene at 30 °C . This reaction affords the adducts endo–anti, exo–anti, and endo–syn in a 23:7:1 ratio and 93% overall yield .


Molecular Structure Analysis

The molecular structure of Spiro[cyclopropane-1,3’-pyrrolo[2,3-B]pyridin]-2’(1’H)-one is characterized by a spiro-fused bicyclic system . A marked reactivity difference of diastereomers featuring a 3-hydroxymethyl group on the convex face or on the more crowded concave face of the spiro-fused bicyclic system was found .


Chemical Reactions Analysis

In the course of studies directed toward the synthesis of 7,8-disubstituted 1,2-dihydroxyindolizidines as analogues of the proapoptotic iminosugar lentiginosine, marked reactivity differences of diastereomeric spiro[cyclopropane-1,2′(3 H)-pyrrolo[1,2-b]isoxazolidines] precursors were observed . While one minor diastereoisomer gives the Brandi–Guarna rearrangement to indolizidinone very smoothly, and also easily undergoes fluorination of the primary alcohol, the main diastereoisomer behaves in a rather different way .

Scientific Research Applications

  • Synthesis Techniques : The synthesis of spiro[cyclopropane-1,3′-oxindole]-2-carboxylic acid, which shares structural similarities with spiro[cyclopropane-1,3'-pyrrolo[2,3-B]pyridin]-2'(1'H)-one, has been studied. These syntheses involve diastereoselective cyclopropanation reactions and the relative stereochemistry of key compounds has been determined by single-crystal X-ray structural analysis (S. Yong et al., 2007).

  • Antiviral Activity : Spiro[cyclopropane-1,2'-adamantan]-2-amines and methanamines, which are structurally related to spiro[cyclopropane-1,3'-pyrrolo[2,3-B]pyridin]-2'(1'H)-one, have been synthesized and evaluated for their antiviral activity. Some of these compounds inhibited the cytopathicity of influenza A virus at concentrations lower than amantadine (N. Kolocouris et al., 1994).

  • Chemical Reactions and Structures : Research has focused on the synthesis of various spirocyclopropane compounds, including spiro[benzo[b]thiophene-2(3H), 1'-cyclopropan]-3-ones and their aza analogs. These studies involve understanding the chemical reactions and structures of these compounds (M. Kawada et al., 1986).

  • Biologically Relevant Compounds : A novel synthetic approach to biologically relevant spiro[pyrrolidine-3,3'-oxindoles] was developed, involving a cascade transformation of 3-(2-azidoethyl)oxindoles via Staudinger/aza-Wittig/Mannich reactions. The parent azides were synthesized through a nucleophilic ring opening of spiro[cyclopropane-1,3'-oxindoles] with the azide ion (A. A. Akaev et al., 2017).

  • Cytotoxicity Studies : The synthesis of spirotryprostatin B, a cytostatic spiro[pyrrolidine-3,3'-oxindole] alkaloid, involves a key step of MgI2-mediated ring-expansion reaction of a spiro[cyclopropane-1,3'-oxindole] with an aldimine. This synthesis facilitates structure-activity relationships studies due to its potential cytotoxicity towards tumor cell lines (C. Marti et al., 2005).

properties

IUPAC Name

spiro[1H-pyrrolo[2,3-b]pyridine-3,1'-cyclopropane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c12-8-9(3-4-9)6-2-1-5-10-7(6)11-8/h1-2,5H,3-4H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWLYOQKWHTGNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3=C(NC2=O)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[cyclopropane-1,3'-pyrrolo[2,3-B]pyridin]-2'(1'H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Spiro[cyclopropane-1,3'-pyrrolo[2,3-B]pyridin]-2'(1'H)-one
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Spiro[cyclopropane-1,3'-pyrrolo[2,3-B]pyridin]-2'(1'H)-one
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Spiro[cyclopropane-1,3'-pyrrolo[2,3-B]pyridin]-2'(1'H)-one
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Spiro[cyclopropane-1,3'-pyrrolo[2,3-B]pyridin]-2'(1'H)-one
Reactant of Route 5
Spiro[cyclopropane-1,3'-pyrrolo[2,3-B]pyridin]-2'(1'H)-one
Reactant of Route 6
Spiro[cyclopropane-1,3'-pyrrolo[2,3-B]pyridin]-2'(1'H)-one

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